

Chemical structure and properties of Mianserin Hydrochloride

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Compound of Interest

Compound Name: Mianserin Hydrochloride

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Mianserin Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mianserin hydrochloride is a tetracyclic second-generation antidepressant with a multifaceted pharmacological profile. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and complex mechanism of action. It details its interactions with various neurotransmitter systems, including serotonergic, adrenergic, and histaminergic receptors, and explores the downstream signaling pathways involved. Furthermore, this guide presents a compilation of key experimental protocols for the preclinical and clinical evaluation of mianserin and summarizes its pharmacokinetic and metabolic characteristics. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of psychoactive compounds.

Chemical Structure and Physicochemical Properties

Mianserin hydrochloride is the hydrochloride salt of mianserin, a piperazino-azepine derivative.^[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	(±)-2-methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride[2]
CAS Number	21535-47-7[3]
Molecular Formula	C ₁₈ H ₂₁ ClN ₂ [3]
Molecular Weight	300.83 g/mol [4]
Synonyms	Org GB 94, Bolvidon, Tolvon, Lerivon, Tetramide[5]

Physicochemical Characteristics

Property	Value
Appearance	White to off-white crystalline powder
Melting Point	282-284 °C
Solubility	Soluble in water and ethanol.[2]
pKa	7.1

Pharmacodynamics and Mechanism of Action

Mianserin's antidepressant effect is attributed to its complex interactions with multiple neurotransmitter systems. Unlike typical antidepressants, it does not significantly inhibit the reuptake of serotonin or norepinephrine.[6] Instead, its primary mechanism involves the blockade of various postsynaptic and presynaptic receptors.

Receptor Binding Profile

Mianserin exhibits high affinity for a range of receptors, acting primarily as an antagonist. The following table summarizes its binding affinities (K_i) for key human receptors.

Receptor Target	Binding Affinity (K _i , nM)	G-Protein Coupling
Serotonin 5-HT _{2A}	1.1	Gq/11[7][8]
Serotonin 5-HT _{2C}	1.5	Gq/11
Serotonin 5-HT ₆	4.9	Gs
Serotonin 5-HT ₇	2.3	Gs
Histamine H ₁	0.3	Gq/11[9]
α ₂ -Adrenergic	2.5	Gi/o[10]
α ₁ -Adrenergic	28	Gq/11
Dopamine D ₂	>1000	Gi/o
Muscarinic M ₁	>1000	Gq/11
Kappa-Opioid	1700 (agonist activity)	Gi/o[11]

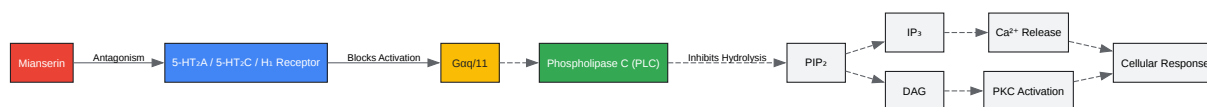
Data compiled from various sources.

Key Signaling Pathways

Mianserin's antagonism of various G-protein coupled receptors (GPCRs) modulates several intracellular signaling cascades.

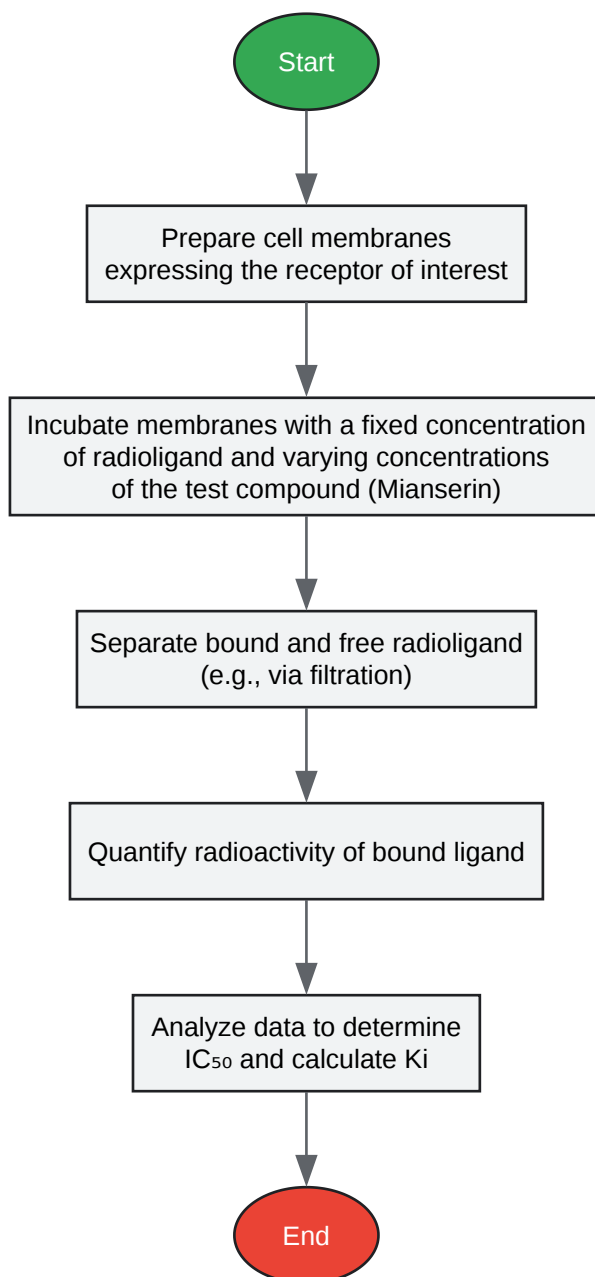
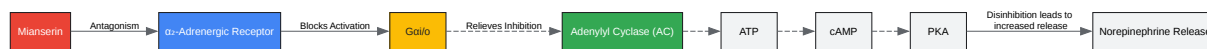
- **5-HT_{2A} and 5-HT_{2C} Receptor Blockade:** By blocking these Gq/11-coupled receptors, mianserin inhibits the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[7][8]
- **α₂-Adrenergic Receptor Blockade:** Mianserin's antagonism of presynaptic α₂-adrenergic autoreceptors, which are Gi/o-coupled, leads to a disinhibition of norepinephrine release.[10] This is considered a significant contributor to its antidepressant effects.
- **Histamine H₁ Receptor Blockade:** Potent antagonism of Gq/11-coupled H₁ receptors is responsible for mianserin's sedative side effects.[9] This action also involves the inhibition of the PLC-IP₃-DAG pathway.

The following diagrams illustrate these key signaling pathways.



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Figure 1: Mianserin's antagonism of Gq-coupled receptors.



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